molecular formula C20H24N2O4S B2688389 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide CAS No. 899751-84-9

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

Cat. No. B2688389
CAS RN: 899751-84-9
M. Wt: 388.48
InChI Key: GUYPPERBQNMSSI-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, also known as EMA401, is a chemical compound that has recently gained attention in the scientific community due to its potential use as a treatment for chronic pain. EMA401 has been shown to block the activity of a protein called the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the body. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers are investigating its pharmacological properties, including its interactions with biological targets. Some areas of interest include:

Organic Radical Chemistry

The compound’s challenging structure-to-magnetism correlation has drawn attention in the field of organic radical chemistry. Key points include:

Computational Chemistry

DFT calculations play a crucial role:

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-9-6-15(7-10-18)13-20(23)21-17-8-11-19-16(14-17)5-4-12-22(19)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPPERBQNMSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

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